molecular formula C14H18N2OS B1425282 6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219913-75-3

6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No. B1425282
M. Wt: 262.37 g/mol
InChI Key: FCTVLAMRBYJXGQ-UHFFFAOYSA-N
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Description

“6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C14H18N2OS and a molecular weight of 262.37 .


Molecular Structure Analysis

The molecular structure of “6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” consists of a five-membered thiazole ring attached to a tetrahydrofuran ring and an ethyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” include a molecular weight of 262.37 and a molecular formula of C14H18N2OS . Specific properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Derivatives: Shankar et al. (2017) synthesized a series of novel urea derivatives, including compounds structurally related to 6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine. These compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria and moderate to good effectiveness against fungal pathogens. Additionally, preliminary cytotoxicity studies indicated significant cytotoxicity at microliter concentration levels, with non-toxic IC50 values (Shankar et al., 2017).

Photoluminescence and Structural Analysis

  • Silver(I) Complex Fluorescence: Demir et al. (2019) prepared a silver(I) complex with a new thiadiazole ligand structurally similar to the compound . They investigated its photoluminescence properties and analyzed its excited and emissive state behavior, which could have implications for the compound's potential applications in imaging and sensor technologies (Demir et al., 2019).

Biological Activities

  • Antibacterial and Antifungal Properties: Uma et al. (2017) reported on the synthesis and biological activity of certain benzothiazole derivatives. These compounds exhibited toxicity to various bacteria, particularly those with a chlorine substituent, suggesting potential utility in antimicrobial applications (Uma et al., 2017).
  • Anticancer Potential: Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives with structural similarities to the compound . These derivatives showed promising anticancer activity against HepG2 and PC12 cell lines, indicating potential applications in cancer research (Nofal et al., 2014).

Future Directions

The future directions for “6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” and similar compounds could involve further exploration of their diverse biological activities and potential applications . This could lead to the development of new drugs with lesser side effects .

properties

IUPAC Name

6-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-10-5-6-12-13(8-10)18-14(16-12)15-9-11-4-3-7-17-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTVLAMRBYJXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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